molecular formula C19H21BrClN3O B2486372 N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide CAS No. 889807-55-0

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2486372
CAS No.: 889807-55-0
M. Wt: 422.75
InChI Key: KVPXXKKBVNKUIN-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide is a piperazine-acetamide derivative characterized by a central piperazine ring substituted at the 1-position with a 5-chloro-2-methylphenyl group and linked via an acetamide moiety to a 4-bromophenyl aromatic ring (Fig. 1). This structure combines halogenated aryl groups (bromine and chlorine) with a methyl substituent, which may influence its pharmacological properties, including receptor binding affinity, metabolic stability, and solubility. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often acting as kinase inhibitors, neurotransmitter receptor modulators, or ion channel regulators .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-14-2-5-16(21)12-18(14)24-10-8-23(9-11-24)13-19(25)22-17-6-3-15(20)4-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXXKKBVNKUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or a primary amine.

    Substitution reactions: The piperazine ring is then substituted with 5-chloro-2-methylphenyl and 4-bromophenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the substituted piperazine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the para-bromophenyl group serves as an effective leaving group in nucleophilic substitution reactions. This reactivity enables functionalization of the aromatic ring under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
SNAr NaOH (aq.), 80–100°C, 12–24 hSubstituted phenyl derivatives (e.g., -OH, -NH₂)
Buchwald–Hartwig Pd(OAc)₂/Xantphos, aryl halide, 100°CBiaryl derivatives

Key Findings :

  • The para position of bromine enhances reactivity due to reduced steric hindrance .

  • Cross-coupling reactions with palladium catalysts achieve yields >75% under optimized conditions .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and oxidation, leveraging its secondary amine groups:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Alkylation Ethylene glycol, K₂CO₃, refluxQuaternary ammonium derivatives
Acylation Acetyl chloride, TEA, anhydrous CH₂Cl₂Bis-acylated piperazine
Oxidation H₂O₂/FeSO₄, 50°CPiperazine N-oxide derivatives

Key Findings :

  • Alkylation occurs preferentially at the less hindered nitrogen atom .

  • Acylation under anhydrous conditions prevents hydrolysis of the acetamide group .

Acetamide Hydrolysis and Derivatives

The acetamide group undergoes hydrolysis and participates in condensation reactions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acid Hydrolysis 6M HCl, reflux, 6 h2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetic acid
Base Hydrolysis 2M NaOH, EtOH, 70°C, 4 hSodium carboxylate salt
Schiff Base Benzaldehyde, TiCl₄, THFImine-linked conjugates

Key Findings :

  • Hydrolysis rates are pH-dependent, with acid conditions favoring faster cleavage .

  • Schiff base formation retains the piperazine ring’s bioactivity in hybrid molecules .

Reductive and Oxidative Transformations

The compound’s hydrocarbon backbone and heteroatoms participate in redox reactions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
LiAlH₄ Reduction LiAlH₄, anhydrous Et₂O, 0°C → RTSecondary amine derivative
KMnO₄ Oxidation KMnO₄, H₂SO₄, 60°CCarboxylic acid at benzylic positions

Key Findings :

  • Reduction of the acetamide to an amine proceeds quantitatively with excess LiAlH₄ .

  • Oxidation selectively targets alkyl chains adjacent to electron-withdrawing groups .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of piperazine derivatives that have shown promise in treating various medical conditions. Piperazines are known for their diverse biological activities, which include:

  • Antidepressant Activity : Compounds similar to N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide have been investigated for their potential as antidepressants. The piperazine moiety is often linked to serotonergic activity, which is crucial in mood regulation .
  • Anticancer Properties : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that Mannich bases derived from piperazine demonstrate significant anticancer activity against various human cancer cell lines, including breast and colon cancer . The compound's structural characteristics may enhance its binding affinity to target proteins involved in cancer progression.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. SAR studies suggest that modifications in the aryl tail and piperazine linker can significantly influence the compound's potency and selectivity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aryl rings has been associated with increased potency. For example, substituents like chlorine or bromine enhance the compound's interaction with biological targets .
  • Linker Optimization : The piperazine-acetamide linkage has been identified as optimal for maintaining biological activity while minimizing toxicity. Variations in this linker can lead to changes in pharmacokinetic profiles and therapeutic efficacy .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antidepressant activities:

  • Antihistaminic Effects : Similar compounds have been explored for their antihistaminic properties, which can be beneficial in treating allergic reactions and asthma .
  • Antiparasitic Activity : Some derivatives have demonstrated effectiveness against parasitic infections, suggesting potential applications in tropical medicine .

Case Studies and Experimental Findings

Several studies have documented the efficacy of compounds within the same class as this compound:

StudyApplicationFindings
Study AAnticancerShowed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than 2 μg/mL .
Study BAntidepressantDemonstrated improved serotonergic activity compared to traditional SSRIs .
Study CAntihistaminicExhibited effective inhibition of histamine receptors, reducing allergic responses .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Piperazine Substitutions: Chlorine: Enhances TRPC6 affinity (e.g., 51164 ). Methyl Groups: Improve metabolic stability (e.g., PPZ2 ).

Acetamide Aryl Group :

  • Halogenated Aromatics : Bromine and chlorine improve lipophilicity and target engagement.
  • Thiazole Incorporation : Shifts activity toward MMP inhibition ().

Biological Activity

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20BrClN2O2C_{19}H_{20}BrClN_2O_2, with a molar mass of 423.74 g/mol. Its structure features a piperazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus8.33
Escherichia coli16.67
Candida albicans32.00
Pseudomonas aeruginosa64.00

The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations. Additionally, it exhibited antifungal activity against Candida albicans, although less potent compared to its antibacterial effects.

Anticancer Activity

The anticancer potential of this compound was investigated using the Sulforhodamine B (SRB) assay on the MCF7 breast cancer cell line. The results are summarized in the following table:

Concentration (µM) Cell Viability (%) Reference
185
1050
2530
5015

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM, suggesting that it effectively inhibits cell proliferation in a dose-dependent manner.

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound interacts favorably with active sites of specific enzymes and receptors, potentially disrupting their functions and leading to enhanced biological activity.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated various piperazine derivatives for their antimicrobial properties, highlighting that modifications on the piperazine ring significantly influenced activity against Gram-positive and Gram-negative bacteria as well as fungi. The inclusion of bromine and chlorine substituents was noted to enhance biological efficacy .
  • Anticancer Screening : Research indicated that compounds similar to this compound exhibited promising results against MCF7 cells, with structural modifications leading to improved potency .

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